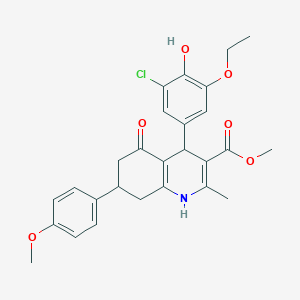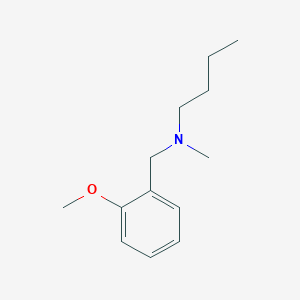![molecular formula C20H26O3 B5224417 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals as a potential treatment for asthma and other respiratory diseases. Since then, it has been extensively studied and used in scientific research for its unique properties and mechanism of action.
作用機序
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene works by binding to the β2-adrenergic receptor and preventing the binding of its natural ligands, such as adrenaline and noradrenaline. This blocks the downstream signaling pathways that are activated by β2-adrenergic receptor activation, leading to a decrease in the physiological effects of these pathways.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a wide range of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By selectively blocking this receptor, 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene can inhibit these processes and lead to a variety of physiological effects, depending on the specific tissues and pathways involved.
実験室実験の利点と制限
One of the main advantages of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene is its selectivity for the β2-adrenergic receptor, which allows for specific targeting of this pathway without affecting other adrenergic receptors. However, this also limits its use in studying the effects of non-selective adrenergic receptor activation. Additionally, the effects of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene may vary depending on the specific tissues and pathways being studied, and its use may be limited by its solubility and stability in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene. One area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in clinical applications. Additionally, further studies are needed to fully understand the specific effects of β2-adrenergic receptor activation and the potential therapeutic applications of blocking this pathway. Finally, the use of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene in combination with other drugs or therapies may hold promise for treating a variety of diseases and conditions.
合成法
The synthesis of 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene involves several steps, including the reaction of 2-chloroethanol with 3-(3-isopropylphenoxy)propylmagnesium bromide to form 1-(3-isopropylphenoxy)-2-hydroxypropane. This intermediate is then reacted with 4-chlorobenzene-1-sulfonyl chloride to form the corresponding sulfonate ester. Finally, the ester is treated with sodium ethoxide to yield the desired product, 1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene.
科学的研究の応用
1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene has been widely used in scientific research as a tool to study the β2-adrenergic receptor and its signaling pathways. It has been shown to selectively block the β2-adrenergic receptor without affecting other adrenergic receptors, making it a valuable tool for studying the specific effects of β2-adrenergic receptor activation.
特性
IUPAC Name |
1-ethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-14-8-13-22-18-10-7-9-17(15-18)16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNGXKMFNJWZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
![N-(2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5224348.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5224354.png)

![methyl 4-[({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)amino]butanoate](/img/structure/B5224363.png)
![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5224380.png)
![2-methyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5224385.png)
![N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)

![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)